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molecular formula C8H4BrNO2 B120047 5-Bromoisatin CAS No. 87-48-9

5-Bromoisatin

Cat. No. B120047
M. Wt: 226.03 g/mol
InChI Key: MBVCESWADCIXJN-UHFFFAOYSA-N
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Patent
US09006454B2

Procedure details

To a hot solution of conc. H2SO4 (48 mL) at 60° C. was added portion wise (N-(4-bromo-phenyl)-2-hydroxyimino-acetamide (12 g, 41.1 mmol). After completion of the addition, the temperature was increased to 80° C. and maintained for one hour. After completion of the reaction, the reaction mixture was poured on to crushed ice and the resulting precipitate was filtered, washed with water (2-3 times) and dried to obtain the title compound as brick red solid (10 g, 89%).
Name
Quantity
48 mL
Type
reactant
Reaction Step One
Name
N-(4-bromo-phenyl)-2-hydroxyimino-acetamide
Quantity
12 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1]S(O)(=O)=O.[Br:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13][C:14](=[O:18])[CH:15]=NO)=[CH:9][CH:8]=1>>[Br:6][C:7]1[CH:12]=[C:11]2[C:10](=[CH:9][CH:8]=1)[NH:13][C:14](=[O:18])[C:15]2=[O:1]

Inputs

Step One
Name
Quantity
48 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
N-(4-bromo-phenyl)-2-hydroxyimino-acetamide
Quantity
12 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)NC(C=NO)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
maintained for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
ADDITION
Type
ADDITION
Details
the reaction mixture was poured on
CUSTOM
Type
CUSTOM
Details
to crushed ice
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water (2-3 times)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(C(NC2=CC1)=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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